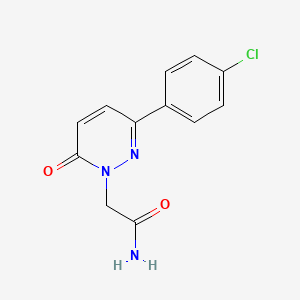
2-Bromo-1-(3-chloro-4-iodophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Infrared Spectroscopy Analysis
2-Bromo-1-(3-chloro-4-iodophenyl)ethanone: can be analyzed using infrared (IR) spectroscopy to understand its molecular interactions and conformational structure. This technique, combined with density functional theory (DFT), can provide insights into the compound’s vibrational transitions and how they are affected by different solvents .
Pharmaceutical Chemistry
This compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are valuable in the development of drugs that can increase oxygen affinity in human hemoglobin or inhibit sickle erythrocytes. Additionally, they may possess antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Solvent Effect Studies
The compound’s interaction with solvents can be studied to understand the solvent effect on its IR spectra. This is crucial for determining the influence of solvent polarity on the compound’s spectral data, which is important for qualitative and quantitative analysis in various industries .
Coordination Chemistry
In coordination chemistry, 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone derivatives can act as ligands to form complexes with metals. These complexes can have applications in catalysis, material science, and as models for biological systems .
Biological Activity Screening
The compound’s derivatives can be used to screen for a wide range of biological activities. For instance, they can be tested for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .
Synthesis of Indole Derivatives
Indole derivatives, which have significant clinical and biological applications, can be synthesized using 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone as a starting material. These derivatives are important in the development of new therapeutic agents due to their broad spectrum of pharmacological activities .
特性
IUPAC Name |
2-bromo-1-(3-chloro-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGSPRJSYFWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-4-iodophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)
![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)
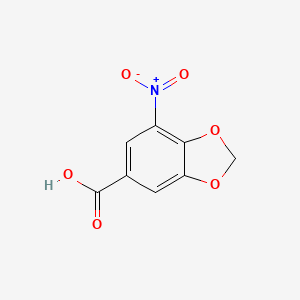
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)
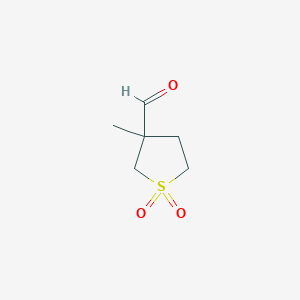
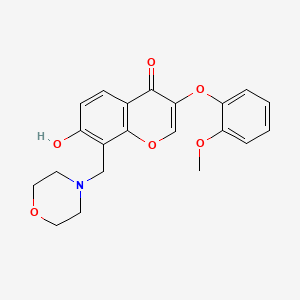
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)
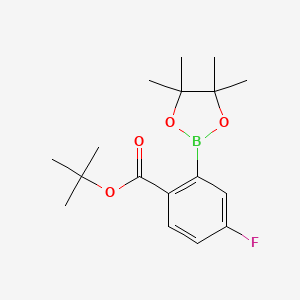
![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)
methanone](/img/structure/B2872319.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2872322.png)
